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molecular formula C14H14O2 B8438214 (R)-1-(3-Phenoxyphenyl)ethan-1-ol

(R)-1-(3-Phenoxyphenyl)ethan-1-ol

Cat. No. B8438214
M. Wt: 214.26 g/mol
InChI Key: MYWBBBSIAHHXJK-LLVKDONJSA-N
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Patent
US04329507

Procedure details

In 250 ml. of dimethyl sulfoxide were dissolved 7.0 g of α-(3-phenoxyphenyl)ethyl alcohol and 0.5 g of m-dinitrobenzene as a polymerization inhibitor. The solution was subjected to reaction at 160° C. for 10 hours. After cooling, the reaction mixture was incorporated with 250 ml. of dichloromethane, and washed with 600 ml. of water. The resultant dichloromethane layer was separated after removal of the dimethyl sulfoxide, and dried with magnesium sulfate. Then the dichloromethane in the layer was distilled off under reduced pressure, and the resultant residue was subjected to column chromatography. From hexane eluate was obtained 4.75 g of 3-phenoxystyrene.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:14](O)[CH3:15])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+](C1C=CC=C([N+]([O-])=O)C=1)([O-])=O>CS(C)=O>[O:1]([C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=1)[CH:14]=[CH2:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C)O
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was subjected to reaction at 160° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
of dichloromethane, and washed with 600 ml
CUSTOM
Type
CUSTOM
Details
The resultant dichloromethane layer was separated
CUSTOM
Type
CUSTOM
Details
after removal of the dimethyl sulfoxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then the dichloromethane in the layer was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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